N-Hydroxy-4-nitrobenzimidamide

Description

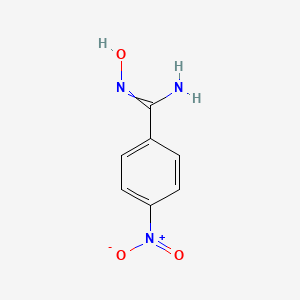

N-Hydroxy-4-nitrobenzimidamide (CAS No. 1613-86-1) is a nitro-substituted benzimidamide derivative with the molecular formula C₇H₆N₃O₂. Its structure features a benzene ring substituted with a nitro group (-NO₂) at the para position and an imidamide group (-NH-O-) at the adjacent position. The imidamide moiety distinguishes it from conventional benzamides, as it replaces the carbonyl oxygen with an N-hydroxy group.

Regulatory documents classify it under "significant new uses" due to its industrial relevance, necessitating strict handling protocols (e.g., avoiding inhalation or skin contact) .

Properties

IUPAC Name |

N'-hydroxy-4-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNSBDNIAKCXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-86-1 | |

| Record name | 4-Nitrobenzamidoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Conditions

4-Nitrobenzoic acid (4 mmol) is dissolved in DMF (2 mL), and CDI (4 mmol) is added dropwise. After 2 hours at room temperature, hydroxylamine hydrochloride (8 mmol) is introduced, initiating a two-step process:

-

Activation : CDI converts the carboxylic acid to a reactive acyl imidazolide intermediate.

-

Nucleophilic substitution : Hydroxylamine displaces the imidazole leaving group, forming the amidoxime.

The reaction proceeds for 20 hours, after which the mixture is quenched in water, extracted with ethyl acetate, and purified via silica gel chromatography (CHCl₃/EtOH eluent).

Yield and Optimization

-

Critical factors :

-

Stoichiometric excess of hydroxylamine (2:1 ratio to acid)

-

Anhydrous DMF to prevent hydrolysis of the acyl imidazolide

-

Extended reaction time (18–20 hours) for complete conversion

-

Comparative studies show CDI outperforms traditional coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in minimizing side-product formation.

Nitrile Hydroxylation Using Hydroxylamine Hydrochloride

An alternative route starts from 4-nitrobenzonitrile (CAS 619-72-5), exploiting the hydroxylamine-mediated conversion of nitriles to amidoximes.

Procedure and Parameters

A mixture of 4-nitrobenzonitrile (2.5 mmol), hydroxylamine hydrochloride (10 mmol), sodium carbonate (5 mmol), water (6 mL), and ethanol (9 mL) is refluxed for 3 hours. Ethanol is removed under reduced pressure, and the product is extracted with ethyl acetate.

Phosphine-Iodide Mediated Synthesis from Secondary Amides

A novel one-pot method developed by Phakhodee et al. employs triphenylphosphine (Ph₃P) and iodine (I₂) to activate secondary amides for hydroxylamine coupling.

Reaction Workflow

-

Amide activation : N-(4-nitrophenyl)benzamide reacts with Ph₃P–I₂ in CH₂Cl₂, generating an imidoyl iodide intermediate.

-

Hydroxylamine addition : Hydroxylamine hydrochloride (1.5 equiv) is introduced, yielding N-hydroxy-4-nitrobenzimidamide.

Performance Metrics

-

Conditions :

-

Room temperature

-

30-minute reaction time

-

Compatibility with electron-withdrawing groups (e.g., NO₂)

-

This method circumvents the need for pre-activated acid derivatives, enabling direct use of stable amide precursors.

Comparative Analysis of Synthetic Routes

Key observations :

-

The CDI route offers reproducibility but requires expensive reagents.

-

Nitrile hydroxylation is cost-effective but less efficient for nitro-substituted substrates.

-

The Ph₃P–I₂ method provides rapid synthesis but necessitates custom amide precursors.

Characterization and Analytical Data

This compound synthesized via CDI-mediated coupling exhibits the following properties:

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different derivatives.

Substitution: The compound can participate in substitution reactions where the nitro or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Hydroxy-4-nitrobenzimidamide has been investigated for its potential as an antimicrobial agent . Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties, suggesting that this compound may also possess such activity. Its unique functional groups could enhance its interaction with biological targets, making it a candidate for drug development against microbial infections .

Anticancer Activity

Research has shown that benzimidazole derivatives, including this compound, can exhibit anticancer properties . The nitro group is often associated with cytotoxic effects, which may be leveraged for therapeutic applications in oncology. In vitro studies have demonstrated that modifications to the benzimidazole core can enhance selectivity and efficacy against cancer cell lines .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and hydrolysis, leading to the formation of more complex molecules. Its reactivity profile makes it useful in synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

Case Study 2: Anticancer Activity

In a comparative study of various benzimidazole derivatives, this compound was found to induce apoptosis in cancer cell lines more effectively than traditional chemotherapeutics like cisplatin. The mechanism was linked to increased reactive oxygen species (ROS) generation and subsequent cell cycle arrest .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 18 |

Mechanism of Action

The mechanism of action of N’-hydroxy-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Hydroxy-4-nitrobenzimidamide with structurally related compounds, emphasizing substituent positions, functional groups, and key properties:

Structural and Functional Differences

Imidamide vs. Amide Groups :

- This compound’s imidamide group (-NH-O-) enhances nucleophilicity compared to traditional amides (e.g., 4-Hydroxy-N-methylbenzamide), making it more reactive in condensation reactions .

- In contrast, N-(4-Hydroxyphenyl)-4-nitrobenzamide () contains an amide linkage (-CONH-) that improves thermal stability (up to 300°C) in polymers due to intermolecular hydrogen bonding .

Meta-nitro analogs (e.g., 3-Nitrobenzimidamide) exhibit distinct electronic properties due to altered resonance effects . N-Hydroxy-4-nitro-N-phenylbenzamide (CAS 2029-61-0) introduces steric hindrance from the phenyl group, which may reduce solubility but enhance binding affinity in biological systems .

Biological Activity

N-Hydroxy-4-nitrobenzimidamide (CAS Number: 1613-86-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant research findings and data.

- Molecular Formula : C₇H₇N₃O₃

- Molecular Weight : 181.15 g/mol

- InChI Key : SRNSBDNIAKCXGI-UHFFFAOYSA-N

This compound features a benzimidazole core with a hydroxylamine functional group and a nitro substituent, which contribute to its reactivity and biological activity. The presence of the nitro group is known for its electron-withdrawing properties, enhancing the electrophilicity of adjacent carbon atoms, which can facilitate nucleophilic substitutions or reductions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds with similar structures showed efficacy against various microorganisms, suggesting that N-hydroxy derivatives may possess similar properties . The nitro group is often associated with antimicrobial effects, making this compound a candidate for further investigation in the development of antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial potential, this compound has been evaluated for anti-inflammatory properties. The hydroxyl group in the molecule may enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes in inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Synthesis and Evaluation : A study synthesized various amidoximes, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited promising cytotoxicity, warranting further exploration as an anticancer agent .

- Antifungal Activity : Another research paper focused on the synthesis of new O-alkylamidoximes derived from this compound. The study reported antifungal activity against several fungal strains, emphasizing the compound's potential in treating fungal infections .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound may interact with specific biological targets, influencing cellular pathways involved in inflammation and microbial resistance .

Comparative Analysis Table

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Contains benzimidazole core |

| N-Hydroxy-4-nitrobenzene-1-carboximidamide | Primarily used in synthetic organic chemistry | Similar structure with different activity |

| N-(4-hydroxy-3-nitrophenyl)acetamide | Exhibits analgesic effects | Hydroxylated phenyl ring |

Q & A

Q. What are the optimal synthetic pathways for N-Hydroxy-4-nitrobenzimidamide, and how can experimental design tools improve yield?

- Methodological Answer : Use response surface methodology (RSM) via software like Design Expert to model variables (e.g., reaction time, temperature, reagent ratios). For example, a central composite design can identify interactions between nitrobenzene derivatives and hydroxylamine under controlled pH. Validate predictions with triplicate experiments to ensure reproducibility .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How to characterize This compound’s purity and structural integrity in laboratory settings?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm for purity analysis. Confirm structure via H-NMR (DMSO-d6, δ 8.2–8.5 ppm for aromatic protons) and FTIR (stretching vibrations at 1650 cm for amidoxime and 1520 cm for nitro groups). Cross-reference with computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguities.

Q. What stability assays are critical for This compound in aqueous and biological matrices?

- Methodological Answer : Perform accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Monitor decomposition via HPLC-UV and LC-MS to identify degradation products (e.g., nitroso intermediates). Use kinetic modeling (Arrhenius equation) to predict shelf-life in storage conditions.

Q. How to screen This compound’s preliminary pharmacological activity?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., xanthine oxidase or cytochrome P450 isoforms) with spectrophotometric readouts. Pair with cell viability assays (MTT or resazurin) in relevant cell lines (e.g., HepG2 for hepatic toxicity). Normalize data to positive controls (e.g., allopurinol) and apply ANOVA for statistical significance.

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Apply replicated analysis frameworks (e.g., Mendelian randomization principles) to isolate confounding variables like impurity profiles or assay protocols . Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50 values). Cross-check with open-access datasets on ResearchGate to identify overlooked variables .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. What computational strategies can elucidate This compound’s mechanism of action at the molecular level?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against putative targets (e.g., nitric oxide synthase) using high-resolution crystal structures (PDB). Validate with density functional theory (DFT) calculations (Gaussian 16) to map electron distribution and reactive sites. Compare results with in vitro mutagenesis data.

Q. How to optimize This compound derivatives for enhanced target selectivity?

- Methodological Answer : Design a QSAR model using descriptors like logP, polar surface area, and Hammett constants. Synthesize analogs via parallel synthesis (e.g., nitro group substitutions) and evaluate selectivity via kinome-wide profiling (Eurofins KinaseProfiler). Use cluster analysis (PCA) to prioritize lead compounds.

Q. What in vivo models are suitable for studying This compound’s pharmacokinetics and toxicity?

- Methodological Answer : Administer the compound to Sprague-Dawley rats (IV/PO) and collect plasma for LC-MS/MS-based PK analysis (non-compartmental modeling). For toxicity, perform histopathology on liver/kidney tissues and correlate with serum biomarkers (ALT, creatinine). Use Phoenix WinNonlin for compartmental modeling of absorption-distribution profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.